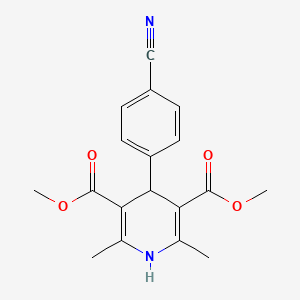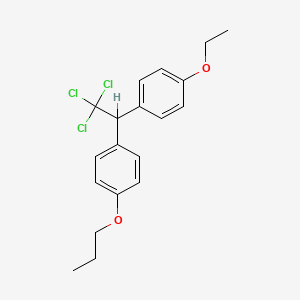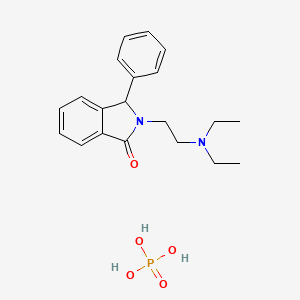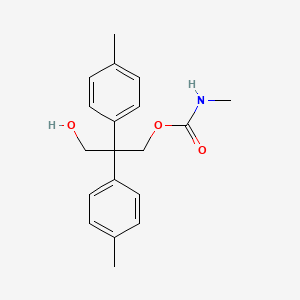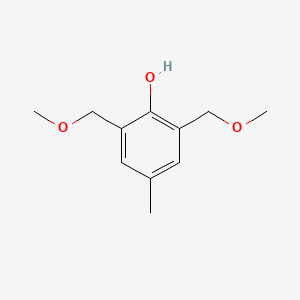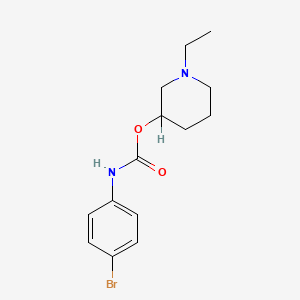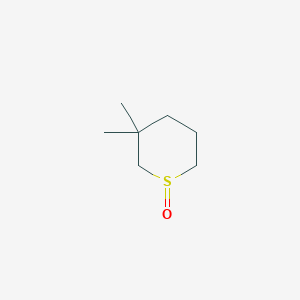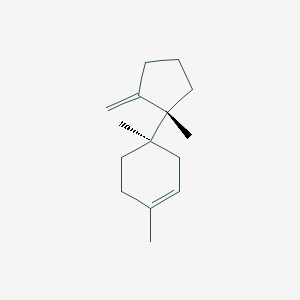
Bazzanene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bazzanene is a sesquiterpene hydrocarbon with a unique carbon skeleton. It was first isolated from the essential oil of the liverwort Bazzania pompeana . The structure of this compound is identified as 2,6,6-trimethyl-8-methylene bicyclo[5.3.1]undec-2-ene . This compound is notable for its novel carbon framework, which distinguishes it from other sesquiterpenes.
Méthodes De Préparation
Bazzanene can be isolated from the essential oil of Bazzania pompeana through a series of chromatographic techniques. The essential oil is subjected to gas and thin-layer chromatography, followed by fractional distillation and successive elution chromatography using silica gel impregnated with silver nitrate . This method allows for the isolation of this compound in a pure state.
Analyse Des Réactions Chimiques
Bazzanene undergoes several types of chemical reactions, including oxidation and hydrogenation. When oxidized with sodium dichromate in acetic acid, this compound produces an α,β-unsaturated ketone . Catalytic hydrogenation of this compound over the Adams catalyst in acetic acid results in the formation of a saturated tetrahydro compound . Additionally, heating this compound with palladium-charcoal in a sealed tube yields cuparene .
Applications De Recherche Scientifique
Bazzanene has been studied for its potential applications in various scientific fields. In chemistry, it serves as a model compound for studying the reactivity and transformations of sesquiterpenes. In biology, this compound’s unique structure makes it a subject of interest for understanding the biosynthesis of sesquiterpenes in liverworts In industry, this compound could be explored for its potential use in the synthesis of novel materials or as a precursor for other valuable chemicals .
Mécanisme D'action
The mechanism of action of bazzanene involves its reactivity with various reagents to form different products. For instance, the oxidation of this compound with sodium dichromate leads to the formation of an α,β-unsaturated ketone, which can undergo further chemical transformations . The molecular targets and pathways involved in these reactions are primarily dictated by the functional groups present in the this compound molecule, such as the exo-methylene and geminal dimethyl groups .
Comparaison Avec Des Composés Similaires
Bazzanene is unique due to its bicyclic structure, which sets it apart from other sesquiterpenes. Similar compounds include himachalane and chamigrane, both of which share some structural features with this compound but differ in their overall carbon skeletons . Another related compound is cuparene, which can be derived from this compound through hydrogenation . The distinct carbon framework of this compound makes it an interesting subject for comparative studies with other sesquiterpenes.
Propriétés
Numéro CAS |
24493-43-4 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(4R)-1,4-dimethyl-4-[(1S)-1-methyl-2-methylidenecyclopentyl]cyclohexene |
InChI |
InChI=1S/C15H24/c1-12-7-10-14(3,11-8-12)15(4)9-5-6-13(15)2/h7H,2,5-6,8-11H2,1,3-4H3/t14-,15-/m0/s1 |
Clé InChI |
YFLSTROSSKYYNK-GJZGRUSLSA-N |
SMILES isomérique |
CC1=CC[C@](CC1)(C)[C@]2(CCCC2=C)C |
SMILES canonique |
CC1=CCC(CC1)(C)C2(CCCC2=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
